3-Bromo-7,8-dichloroquinolin-4(1H)-one
Description
Properties
CAS No. |
1204810-50-3 |
|---|---|
Molecular Formula |
C9H4BrCl2NO |
Molecular Weight |
292.941 |
IUPAC Name |
3-bromo-7,8-dichloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4BrCl2NO/c10-5-3-13-8-4(9(5)14)1-2-6(11)7(8)12/h1-3H,(H,13,14) |
InChI Key |
HCOPQNKJSDGQOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C(=O)C(=CN2)Br)Cl)Cl |
Synonyms |
3-Bromo-7,8-dichloro-4-hydroxyquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Substituent Variations
The compound’s uniqueness lies in its substitution pattern and aromatic framework. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural and Functional Comparison of Quinolinone Derivatives
Key Observations:
Substituent Position and Electronic Effects: The 3-bromo-7,8-dichloro substitution in the target compound creates a sterically crowded and electron-deficient aromatic ring, favoring electrophilic reactions. In contrast, 8-bromo-2,3-dihydroquinolin-4(1H)-one (CAS: 38470-29-0) has a bromine at position 8 and a partially saturated ring, which may enhance lipophilicity and alter metabolic stability . The 4-hydroxy analog lacks the ketone group, replacing it with a hydroxyl moiety, which increases hydrogen-bonding capacity and aqueous solubility .
Quinazolinone derivatives (e.g., 2,3-dihydroquinazolin-4(1H)-one) feature an additional nitrogen atom, broadening pharmacological applications, such as SIRT1 inhibition, as seen in MHY2251 .
Spectroscopic and Physicochemical Properties
While direct NMR data for the target compound are absent in the provided evidence, inferences can be drawn from analogs:
- Halogen Effects: Bromine and chlorine substituents induce significant deshielding in ¹H and ¹³C NMR spectra. For example, in Sch-642305 (a quinolinone derivative), bromine at position 3 causes distinct downfield shifts in adjacent protons .
- Ketone vs. Hydroxyl Group: The ketone at position 4 in the target compound would exhibit a carbonyl carbon signal near 180–190 ppm in ¹³C NMR, whereas a hydroxyl group (as in 4-hydroxyquinoline) would show broad OH proton signals around 5–6 ppm in ¹H NMR .
Preparation Methods
Molecular Framework and Halogenation Patterns
The target compound features a quinolin-4(1H)-one core substituted with bromine at position 3 and chlorine atoms at positions 7 and 8. This substitution pattern demands precise control over electrophilic aromatic substitution (EAS) and metal-mediated coupling reactions. The electron-deficient nature of the quinolinone ring directs halogens to specific positions, influenced by the ketone group at position 4.
Challenges in Regioselective Halogenation
Achieving the 7,8-dichloro configuration requires either sequential chlorination or the use of pre-chlorinated precursors. Bromination at position 3 is typically performed early in the synthesis to avoid steric hindrance from adjacent substituents.
General Synthetic Strategies
Ring Construction via Cyclization
A common approach involves constructing the quinolinone ring from acyclic precursors. For example, Knorr quinoline synthesis or Friedländer annulation can generate the core structure, followed by halogenation:
-
Friedländer Annulation :
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Condensation of 2-aminobenzaldehyde derivatives with ketones in acidic conditions forms the quinoline skeleton.
-
Example: Reaction of 3,4-dichloro-2-nitrobenzaldehyde with ethyl acetoacetate yields a nitroquinoline intermediate, which is reduced to the corresponding amine and oxidized to the quinolinone.
-
-
Halogenation Post-Cyclization :
Direct Functionalization of Pre-Halogenated Quinolines
An alternative route modifies pre-existing quinoline derivatives:
-
Protection-Deprotection Strategies :
-
Metal-Mediated Coupling :
Detailed Methodologies from Literature
Patent-Based Synthesis (WO2010129451A1)
A 2010 patent outlines a cost-effective method for bromo-substituted quinolines, avoiding hazardous lithiation steps:
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Quinoline core formation | Friedländer annulation, H₂SO₄ catalyst, 110°C | 85–90% |
| 2 | Bromination at position 3 | NBS, CCl₄, reflux | 78% |
| 3 | Chlorination at 7 and 8 | Cl₂ gas, FeCl₃ catalyst, 60°C | 65% |
This method emphasizes the use of inexpensive reagents and avoids toxic intermediates like organolithium compounds.
Multi-Step Halogenation (VulcanChem Protocol)
VulcanChem’s synthesis of 3-bromo-6,7-dichloroquinolin-4(1H)-one (CAS 1204810-30-9) involves:
-
Initial Chlorination :
-
6,7-Dichloroquinolin-4(1H)-one is prepared via chlorination of 4-hydroxyquinoline using SO₂Cl₂.
-
-
Bromination :
-
Electrophilic bromination at position 3 with Br₂ in HBr/AcOH.
-
-
Purification :
Adapting this to 7,8-dichloro substitution would require adjusting the chlorination sequence to target positions 7 and 8.
Protective Group Strategy (RSC Protocol)
A Royal Society of Chemistry procedure for 8-(benzyloxy)-5,7-dichloro-3-iodoquinoline highlights the role of protective groups:
-
Protection :
-
5,7-Dichloroquinolin-8-ol is treated with benzyl bromide and NaOH to install a benzyloxy group.
-
-
Iodination :
-
Iodine monochloride (ICl) introduces iodine at position 3.
-
-
Bromine Exchange :
This method could be modified by substituting iodine with bromine early in the sequence.
Critical Analysis of Reaction Conditions
Temperature and Solvent Effects
Catalytic Systems
-
Lewis Acids : FeCl₃ and AlCl₃ enhance electrophilic substitution but complicate purification.
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide improves interfacial reactions in biphasic systems.
Yield Optimization and Scalability
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-7,8-dichloroquinolin-4(1H)-one, and how can purity be assessed?
The synthesis typically involves multi-step halogenation and cyclization reactions. For example, bromination of a precursor quinoline derivative using N-bromosuccinimide (NBS) in dichloromethane under reflux conditions can introduce the bromine substituent. Subsequent chlorination steps may employ POCl₃ or sulfuryl chloride (SO₂Cl₂) to achieve the 7,8-dichloro configuration. Purity assessment requires a combination of chromatographic (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, IR). High-resolution mass spectrometry (HRMS) confirms molecular integrity, while elemental analysis validates stoichiometric ratios .
Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?
Key spectral markers include:
- ¹H NMR : Downfield shifts for aromatic protons adjacent to electron-withdrawing groups (e.g., Cl, Br).
- ¹³C NMR : Distinct carbonyl (C=O) signals near 175–180 ppm and halogen-substituted carbons at 110–130 ppm.
- IR : Stretching vibrations for C=O (~1650 cm⁻¹) and C-Br/C-Cl bonds (550–750 cm⁻¹).
Comparative analysis with PubChem data for related compounds (e.g., 6-Bromo-3-chloroquinolin-4-ol) can resolve ambiguities .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine atom acts as a superior leaving group compared to chlorine due to its lower electronegativity and larger atomic radius, facilitating oxidative addition with palladium catalysts. Steric hindrance from the 7,8-dichloro groups may slow coupling kinetics. Computational studies (DFT calculations) can model transition states to optimize reaction conditions, while GC-MS monitors intermediate stability .
Q. What mechanistic insights explain contradictory biological activity data for quinolin-4-one derivatives in antimicrobial assays?
Discrepancies often arise from variations in bacterial strain susceptibility, assay protocols, or compound solubility. For example:
Q. How can molecular docking and MD simulations predict the compound’s interaction with biological targets (e.g., enzymes)?
- Docking : Use software like AutoDock Vina to model binding poses against targets (e.g., Trypanothione Reductase in Leishmania). The bromine atom may form halogen bonds with backbone carbonyls.
- MD Simulations : Run 100 ns trajectories (GROMACS) to evaluate complex stability. MM/PBSA calculations quantify binding free energies, highlighting key residues (e.g., Arg-37, Leu-58) for mutagenesis validation .
Methodological Considerations
Q. What experimental designs mitigate challenges in synthesizing halogenated quinolinones?
Q. How to resolve spectral overlaps in NMR caused by multiple halogen substituents?
- 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing overlapping signals.
- Deuterated Solvents : Use DMSO-d₆ to enhance solubility and resolution for aromatic protons .
Data Analysis and Reporting
Q. What statistical approaches validate reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
